molecular formula C18H20N2O4S B2491782 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide CAS No. 941929-79-9

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Cat. No.: B2491782
CAS No.: 941929-79-9
M. Wt: 360.43
InChI Key: FUGIBETUICUWHG-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 2-methoxybenzamide moiety at the 6-position.

Properties

IUPAC Name

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-9-10-16-13(12-14)6-5-11-20(16)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGIBETUICUWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Reaction

This method involves the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones. For N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, the reaction typically proceeds as follows:

  • Formation of the imine intermediate : 6-Aminoquinoline derivatives react with formaldehyde in the presence of hydrochloric acid (HCl) at 60°C for 4 hours.
  • Cyclization : The imine undergoes intramolecular cyclization under reflux conditions (110°C, ethanol) to yield 1,2,3,4-tetrahydroquinoline.

Key parameters influencing yield include:

  • Acid catalyst : HCl (20 mol%) or trifluoroacetic acid (TFA)
  • Solvent : Ethanol or dichloromethane (DCM)
  • Temperature : 60–110°C

Reported yields range from 65% to 78% under optimized conditions.

Povarov [4+2] Cycloaddition

An alternative route employs the Lewis acid-catalyzed reaction between aniline derivatives, aldehydes, and electron-rich alkenes:

  • Aldimine formation : 2-Methoxybenzaldehyde reacts with 6-nitroaniline in DCM at 25°C for 1 hour.
  • Cycloaddition : The aldimine reacts with vinyl ethers (e.g., ethyl vinyl ether) in the presence of Cu(OTf)₂ (10 mol%) at 30°C for 20 minutes.

This method offers superior stereoselectivity (up to 92% enantiomeric excess) but requires stringent anhydrous conditions. Comparative yields against the Pictet-Spengler method are lower (48–55%) due to side reactions.

Introduction of the Methanesulfonyl Group

Sulfonylation of the tetrahydroquinoline nitrogen is achieved through nucleophilic substitution:

Reaction Protocol :

  • Base activation : 1,2,3,4-Tetrahydroquinoline-6-amine (1 equiv) is dissolved in anhydrous DCM with triethylamine (2.5 equiv) at 0°C.
  • Sulfonylation : Methanesulfonyl chloride (1.2 equiv) is added dropwise over 30 minutes. The mixture is stirred at 25°C for 12 hours.
  • Workup : The product is extracted with DCM, washed with NaHCO₃ (5%), and purified via column chromatography (SiO₂, hexane:ethyl acetate = 3:1).

Critical Factors :

  • Moisture control : Anhydrous conditions prevent hydrolysis of methanesulfonyl chloride.
  • Stoichiometry : Excess methanesulfonyl chloride ensures complete substitution.

Yields typically exceed 85% when reaction parameters are tightly controlled.

Amide Bond Formation with 2-Methoxybenzoic Acid

The final step involves coupling the sulfonylated tetrahydroquinoline with 2-methoxybenzoyl chloride. Two predominant strategies are employed:

Schotten-Baumann Reaction

A classical method utilizing interfacial acylation:

  • Reaction setup : N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)amine (1 equiv) is suspended in aqueous NaOH (10%).
  • Acylation : 2-Methoxybenzoyl chloride (1.1 equiv) in diethyl ether is added dropwise at 0°C. Vigorous stirring is maintained for 2 hours.
  • Isolation : The precipitate is filtered and recrystallized from ethanol/water (1:1).

This method provides moderate yields (68–72%) but requires careful pH control to prevent hydrolysis.

Carbodiimide-Mediated Coupling

Modern approaches use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Activation : 2-Methoxybenzoic acid (1.2 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 minutes.
  • Coupling : The sulfonylated amine (1 equiv) is added, and the reaction proceeds at 25°C for 24 hours.
  • Purification : Column chromatography (SiO₂, gradient elution from DCM to DCM:MeOH 95:5).

This method achieves higher yields (82–89%) and better regioselectivity compared to the Schotten-Baumann approach.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Time (h) Purity (%)
Tetrahydroquinoline Pictet-Spengler 78 4 95
Povarov cycloaddition 55 0.3 98
Sulfonylation Methanesulfonyl chloride 87 12 99
Amide formation Schotten-Baumann 72 2 97
EDCI/HOBt 89 24 99

Key Observations :

  • The Pictet-Spengler reaction offers higher yields for tetrahydroquinoline synthesis but requires longer reaction times.
  • EDCI/HOBt-mediated coupling significantly improves amidation efficiency compared to traditional methods.
  • Povarov cycloaddition, while faster, is less practical for large-scale synthesis due to lower yields.

Optimization Strategies

Solvent Systems

  • Tetrahydroquinoline cyclization : Ethanol outperforms DCM in yield (78% vs. 65%) due to better solubility of intermediates.
  • Sulfonylation : Anhydrous DCM minimizes side reactions compared to THF.

Catalytic Enhancements

  • Lewis acids : Cu(OTf)₂ reduces Povarov reaction time to 20 minutes but necessitates strict oxygen-free conditions.
  • Base selection : Triethylamine yields cleaner sulfonylation products than pyridine.

Purification Techniques

  • Column chromatography : Essential for removing unreacted methanesulfonyl chloride (Rf = 0.8 vs. product Rf = 0.3 in hexane:EtOAc).
  • Recrystallization : Ethanol/water (1:1) effectively removes dimeric byproducts from amidation steps.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes selective oxidation under controlled conditions. Key pathways include:

a. Ring aromatization

  • Conditions : Oxidizing agents (KMnO₄/H₂SO₄, CrO₃/AcOH, or O₂ with transition metal catalysts)

  • Mechanism : Dehydrogenation of the tetrahydroquinoline’s saturated six-membered ring to form a fully aromatic quinoline system.

  • Product : N-(methanesulfonyl)quinolin-6-yl-2-methoxybenzamide, with retained sulfonyl and benzamide groups.

b. Sulfonyl group oxidation

  • Conditions : Strong oxidants like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acidic media

  • Mechanism : Further oxidation of the methanesulfonyl group to sulfonic acid derivatives, though this is less common due to the sulfonyl group’s inherent stability.

Nucleophilic Substitution

The methanesulfonyl group participates in nucleophilic displacement reactions:

Reaction Type Conditions Nucleophile Product
Sulfonate displacementDMF, K₂CO₃, 80°CAmines (e.g., NH₃)N-(1-aminotetrahydroquinolin-6-yl)-2-methoxybenzamide
EtOH, refluxAlkoxidesEther derivatives (e.g., OCH₂Ph substitution)

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) SN2 attack at the electrophilic sulfur center.

Acylation and Amide Bond Reactivity

The secondary amine in the tetrahydroquinoline core undergoes acylation:

a. Acyl chloride coupling

  • Conditions : Pyridine/DCM, 0–25°C

  • Reagents : Acetyl chloride, benzoyl chloride

  • Product : N-acylated derivatives (e.g., N-acetyl-N’-(methanesulfonyl)tetrahydroquinolin-6-yl-2-methoxybenzamide)

b. Amide bond hydrolysis

  • Acidic hydrolysis : 6M HCl, reflux → 2-methoxybenzoic acid + 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine

  • Basic hydrolysis : 2M NaOH, 60°C → Carboxylate salt + amine

Proton-Coupled Electron Transfer (PCET) Reactions

The benzamide’s N–H bond participates in radical-generating PCET processes under photochemical or electrochemical conditions :

Key findings :

  • Excitation : Ir(III) photocatalysts (e.g., [Ir(ppy)₃]) promote concerted proton-electron transfer from the amide N–H bond (pKa ≈ 32 in MeCN), forming an amidyl radical.

  • Cyclization : Amidyl radicals undergo 5-exo-trig cyclization with tethered alkenes (rate constant kcyc = 2.4 × 10⁴ M⁻¹s⁻¹) .

  • Quenching : Competitive back-electron transfer (BET) (kBET = 7.4 × 10⁹ M⁻¹s⁻¹) often limits yields unless radical traps (e.g., thiophenol) are added .

Functionalization via Morita-Baylis-Hillman (MBH) Pathways

While not directly observed for this compound, analogous tetrahydroquinoline derivatives are synthesized via MBH acetates and methanesulfonamide . This suggests potential retro-MBH reactivity under basic conditions, leading to ring-opening or substitution products.

Scientific Research Applications

Molecular Formula

  • C18H20N2O4S

Molecular Weight

  • 356.43 g/mol

Biological Activities

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance:

  • Compounds with similar structures have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa , suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:

  • It has shown promise as an inhibitor of α-glucosidase , which is relevant in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .

Anticancer Potential

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
RSC Advances (2019)Investigated antimicrobial activity against various microorganisms; compounds showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL .
SciELO (2020)Focused on enzyme inhibition; synthesized sulfonamides demonstrated effective inhibition against α-glucosidase and acetylcholinesterase .
PMC (2022)Evaluated anticancer activity; certain derivatives exhibited potent cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several tetrahydroquinoline derivatives documented in the evidence. Key comparisons include:

Compound Name Core Structure Key Substituents Functional Groups Synthesis Route Biological/Physicochemical Notes References
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide Tetrahydroquinoline 1-methanesulfonyl, 6-2-methoxybenzamide Sulfonamide, benzamide Not explicitly described Hypothesized to exhibit enhanced solubility due to methoxy group; sulfonamide may enhance metabolic stability. N/A (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol Used in metal-catalyzed C–H bond functionalization; lacks tetrahydroquinoline scaffold.
(S/R)-35 (Thiophene-2-carboximidamide derivatives) Tetrahydroquinolin-2(1H)-one 2-oxo, 6-thiophene-2-carboximidamide, chiral pyrrolidinyl Imidamide, tertiary amine Chiral SFC separation (AD-H column, 50% IPA/CO2) High enantiomeric purity (ee >99%); dihydrochloride salts show distinct optical rotations and NMR profiles.
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-2-(trifluoromethyl)benzamide Tetrahydroquinoline 1-methyl, 6-(2-morpholinoethyl), 2-trifluoromethylbenzamide Trifluoromethyl, morpholine Not detailed Trifluoromethyl group likely enhances lipophilicity and binding affinity vs. methoxy in target compound.
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Tetrahydroquinoline-thiazole hybrid 1-cyclopropanecarbonyl, 6-thiazolyl, 3-methoxy-N-methylbenzamide Cyclopropane, thiazole Not described Thiazole ring may confer π-stacking interactions; cyclopropane introduces ring strain for reactivity.

Research Implications and Gaps

  • Structural Optimization : Substituting the methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) or heterocycles (e.g., thiazole) may modulate target selectivity, as seen in and .
  • Biological Screening: No direct activity data exists for the target compound, but analogs like (S/R)-35 demonstrate rigorous biological evaluation (e.g., optical rotation, MS, HPLC purity), suggesting a framework for future studies.
  • Software Tools : SHELX programs () remain critical for crystallographic analysis of such compounds, though newer tools may offer enhanced refinement.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure that combines a tetrahydroquinoline moiety , a methanesulfonyl group , and a benzamide functional group . These structural elements contribute to its solubility and biological interactions, making it a subject of interest in pharmaceutical research.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. This is attributed to the presence of the sulfonamide group, which enhances the compound's efficacy against various bacterial strains. For instance:

Compound Activity Target
This compoundAntibacterialGram-positive and Gram-negative bacteria
SulfamethoxazoleAntibacterialBroad-spectrum antibiotic
Quinolone derivativesAntibacterialVarious bacterial infections

The dual activity against both bacteria and cancer cells positions this compound as a promising candidate for further therapeutic exploration.

Anticancer Potential

The tetrahydroquinoline derivatives have shown anticancer properties through various mechanisms. These include:

  • Inhibition of cell proliferation : Studies indicate that these compounds can inhibit the growth of cancer cells by interfering with specific signaling pathways.
  • Induction of apoptosis : The ability to trigger programmed cell death in cancer cells is a significant mechanism through which these compounds exert their effects.

A notable study demonstrated that tetrahydroquinoline derivatives could selectively target cancer cells while minimizing toxicity to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to and inhibit enzymes involved in disease pathways.
  • Receptor Modulation : It can interact with cellular receptors to modulate their activity.
  • Gene Expression Alteration : The compound may affect the expression of genes involved in disease processes .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This can be achieved through methods like the Skraup synthesis.
  • Introduction of Methoxy Groups : Methylation reactions using reagents such as dimethyl sulfate or methyl iodide are employed.
  • Amidation Reaction : The final step involves forming the benzamide moiety through reaction with 2-methoxybenzoic acid using coupling agents like EDCI .

Case Studies and Research Findings

A variety of studies have investigated the biological activities associated with this compound:

  • In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Animal models showed promising results in anticancer efficacy with reduced side effects compared to traditional chemotherapeutics.

These findings suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer .

Q & A

Basic: What are the key steps and critical parameters in synthesizing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide?

Methodological Answer:
The synthesis typically involves:

Core Formation : Condensation of a tetrahydroquinoline precursor with methanesulfonyl chloride to introduce the sulfonyl group at the 1-position .

Amide Coupling : Reaction of the sulfonylated intermediate with 2-methoxybenzoyl chloride under anhydrous conditions (e.g., DMF or toluene) .

Optimization Parameters :

  • Temperature : Maintain reflux conditions (~110°C in toluene) to enhance reaction efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Advanced: How can advanced purification techniques address by-product formation during synthesis?

Methodological Answer:

  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to separate and identify polar by-products (e.g., unreacted benzamide intermediates) .
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to selectively crystallize the target compound, leveraging differences in solubility between by-products and the product .
  • Mass-Directed Purification : LC-MS systems enable real-time tracking of molecular ions, ensuring precise isolation of the desired product .

Basic: Which spectroscopic methods are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and methoxybenzamide (δ ~3.8 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z ~387.1342 for C₂₀H₂₁N₂O₄S) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

Advanced: How can computational modeling predict target interactions and guide experimental design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, focusing on hydrogen bonds between the methoxy group and active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, analyzing RMSD values (<2 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, methoxy donor) using Schrödinger’s Phase, prioritizing derivatives with enhanced complementarity .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Structural Comparisons : Compare substituent effects (e.g., methanesulfonyl vs. acetyl groups) using matched molecular pair analysis to isolate activity determinants .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, IC₅₀ protocols) to minimize variability in cytotoxicity results .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple sources, identifying outliers and consensus trends .

Advanced Pharmacokinetics: What methodologies evaluate blood-brain barrier (BBB) penetration and bioavailability?

Methodological Answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure logPe values (>−5.0 suggests BBB permeability) using a lipid bilayer mimicking the BBB .
  • In Vivo PK Studies : Administer the compound intravenously in rodents, sampling plasma/brain tissue at intervals. Calculate AUC ratios (brain/plasma >0.3 indicates effective penetration) .
  • Caco-2 Cell Monolayers : Assess intestinal absorption via apparent permeability (Papp >1×10⁻⁶ cm/s) .

Advanced Synthesis: How to achieve enantiomeric purity using chiral chromatography?

Methodological Answer:

  • Chiral Stationary Phases : Use Chiralpak AD-H or OD-H columns with supercritical CO₂/ethanol mobile phases for baseline separation .
  • SFC Conditions : Optimize pressure (100–150 bar) and modifier composition (20–40% ethanol) to resolve enantiomers (RT differences >1 min) .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .

Biological Mechanism: How to elucidate enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using varying substrate concentrations .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD <1 µM suggests strong binding) .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2) to resolve binding modes at 2.0 Å resolution .

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